![molecular formula C26H23F2N3O2S B2928404 N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide CAS No. 862825-93-2](/img/structure/B2928404.png)

N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

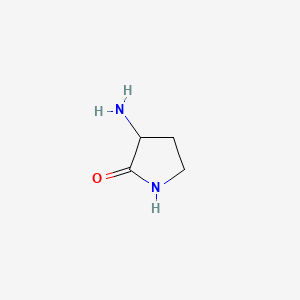

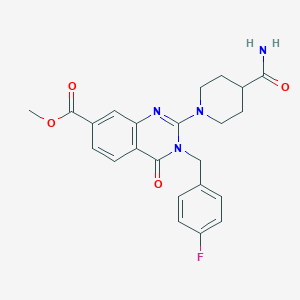

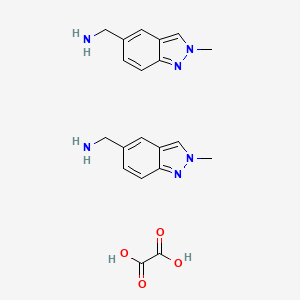

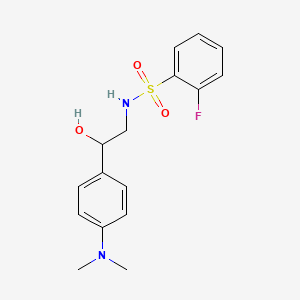

“N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide” is a complex organic compound. It contains an indole ring (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring), a benzamide group (a carboxamide derived from benzoic acid), and a 2,4-difluoroaniline moiety (an aniline derivative with fluorine atoms at the 2 and 4 positions of the benzene ring) .

Synthesis Analysis

While specific synthesis methods for this compound are not available in the literature, it’s likely that it could be synthesized through a series of reactions involving the coupling of the indole ring, the 2,4-difluoroaniline moiety, and the benzamide group. The exact methods would depend on the specific conditions and reagents used .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The indole ring and the benzene ring in the 2,4-difluoroaniline moiety are aromatic, contributing to the compound’s stability. The amide group in the benzamide moiety can participate in hydrogen bonding, potentially affecting the compound’s solubility and reactivity .Chemical Reactions Analysis

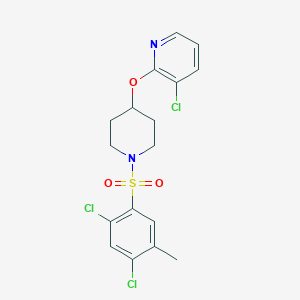

The compound’s reactivity would likely be influenced by the presence of the electron-rich indole ring and the electron-withdrawing amide group and fluorine atoms. The compound could potentially undergo reactions such as electrophilic aromatic substitution on the indole or aniline rings .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of the fluorine atoms and the amide group could affect properties such as polarity, solubility, and boiling and melting points .Scientific Research Applications

Anticancer Research

F0617-0027: could be a valuable asset in anticancer drug discovery. Its structural similarity to 2-aminothiazole derivatives, which are known to exhibit potent inhibitory activity against various human cancer cell lines, suggests that it may also possess anticancer properties . The presence of difluorophenyl and indole moieties could potentially enhance its efficacy through improved pharmacokinetics and molecular interactions with cancer targets.

Medicinal Chemistry

In medicinal chemistry, the compound’s fluorinated benzamide structure is of particular interest. Fluorine atoms can significantly influence the biological activity of pharmaceuticals, and the compound’s fluorinated moieties could be explored for the development of new drugs with enhanced potency and selectivity .

Structural Biology

The compound’s potential for forming hydrogen bonds and molecular stacking interactions makes it a candidate for structural biology studies. Understanding its crystal structure and conformational dynamics could provide insights into the design of more stable and effective pharmaceuticals .

Organic Synthesis

As a benzamide derivative, F0617-0027 could serve as a building block in organic synthesis. Its reactive sites, such as the thioether and amide groups, may allow for various chemical modifications, leading to the synthesis of novel compounds with diverse biological activities .

Pharmacokinetics

The compound’s structural features, including the difluorophenyl group, suggest that it may have favorable pharmacokinetic properties, such as increased metabolic stability and membrane permeability. This could be explored to improve the bioavailability of therapeutic agents .

Molecular Modeling

F0617-0027: could be used in computational studies to model interactions with biological targets. Its complex structure would provide a challenging test case for molecular docking and simulation techniques, potentially leading to the discovery of new drug-receptor interactions .

Biochemistry

In biochemistry, the compound’s ability to interact with proteins through its indole and benzamide moieties could be studied. These interactions might reveal new pathways for modulating biochemical processes, which could be exploited in the treatment of various diseases .

Neuropharmacology

Given the importance of indole derivatives in neuropharmacology, F0617-0027 could be investigated for its effects on the central nervous system. It might interact with neurotransmitter receptors or enzymes involved in neural signaling, offering potential applications in the treatment of neurological disorders .

Future Directions

properties

IUPAC Name |

N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23F2N3O2S/c1-17-6-2-3-7-19(17)26(33)29-12-13-31-15-24(20-8-4-5-9-23(20)31)34-16-25(32)30-22-11-10-18(27)14-21(22)28/h2-11,14-15H,12-13,16H2,1H3,(H,29,33)(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPGEZACFRGLQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Ethoxy-3-(4-fluorobenzoyl)-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2928325.png)

![Methyl 4-[({[4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2928326.png)

![3-Chloro-4-(2-hydroxyanilino)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2928333.png)

![2-(4-(((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenoxy)acetamide](/img/structure/B2928335.png)

![3-methoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2928338.png)

![1-(2-methylbenzyl)-3-(3-methylbutyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2928342.png)